Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an ester functional group.
Mechanism of Action
Target of Action
The primary target of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, also known as METHYL 3-[3-(DIFLUOROMETHYL)-1-METHYLPYRAZOL-4-YL]-3-OXOPROPANOATE, is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production within cells.
Mode of Action
This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration . The TCA cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide, water, and energy. Disruption of this cycle due to SDH inhibition leads to a decrease in energy production and can have downstream effects on various cellular processes .
Result of Action
The inhibition of SDH by this compound leads to a decrease in energy production within the cell . This can result in the death of the cell, particularly in cells that are highly dependent on the TCA cycle for energy production . This is why this compound is used as an intermediate in the synthesis of fungicides, as it can effectively kill fungi by disrupting their energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s difluoromethyl group can enhance the biological activity of derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and esters, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
methyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O3/c1-13-4-5(8(12-13)9(10)11)6(14)3-7(15)16-2/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFLCHKVXLXROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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